1-[4-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone
Description
1-[4-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone is a piperidine-based ethanone derivative characterized by an isopropylaminomethyl substituent at the 4-position of the piperidine ring. The compound was previously available for research purposes (Ref: 10-F087826) but is now listed as discontinued ().
Structure
3D Structure
Properties
IUPAC Name |
1-[4-[(propan-2-ylamino)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9(2)12-8-11-4-6-13(7-5-11)10(3)14/h9,11-12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYBVMKQNQJIJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCN(CC1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001183346 | |
| Record name | Ethanone, 1-[4-[[(1-methylethyl)amino]methyl]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001183346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353979-33-5 | |
| Record name | Ethanone, 1-[4-[[(1-methylethyl)amino]methyl]-1-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353979-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[4-[[(1-methylethyl)amino]methyl]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001183346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[4-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone can be achieved through several synthetic routes. One common method involves the reaction of piperidine with isopropylamine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base like sodium hydroxide. The resulting intermediate is then subjected to further reactions to introduce the ethanone group, often using reagents like acetyl chloride .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. These methods often optimize reaction conditions such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
1-[4-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[4-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions like hypertension and cardiac arrhythmias.
Mechanism of Action
The mechanism of action of 1-[4-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The isopropylamino group is known to interact with adrenergic receptors, potentially modulating their activity. This interaction can lead to various physiological effects, such as vasodilation and increased heart rate. The compound’s effects on molecular pathways are still under investigation, with studies focusing on its potential to influence neurotransmitter release and receptor signaling .
Comparison with Similar Compounds
Structural Analogues with Piperidine/Ethanone Core
Substituted Piperidinyl Ethanones
1-(4-((Methylamino)methyl)piperidin-1-yl)ethanone Structure: Differs by substitution of isopropylamino with methylamino. Key Differences: Reduced steric bulk and lower lipophilicity compared to the isopropylamino analogue. This may enhance solubility but reduce membrane permeability. Applications: Used in CNS drug discovery ().
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone Structure: Incorporates a 4-fluorophenyl group at the 2-position of piperidine. Safety Profile: Listed with specific hazards (e.g., skin/eye irritation) under safety data ().
1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone (Risperidone Impurity 19) Structure: Features a difluorobenzoyl group at the 4-position. Molecular Weight: 267.27 g/mol (vs. ~225 g/mol for the target compound). Applications: Identified as an impurity in the antipsychotic risperidone, highlighting its relevance in pharmaceutical quality control ().
Piperidine Derivatives with Tetrazole or Heterocyclic Moieties
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (Compounds 22–28) Synthesis: Derived from aryl aniline, sodium azide, and piperidine (). Characterization: Confirmed via IR, NMR, and mass spectrometry, similar to the target compound’s analytical protocols ().
Iloperidone Structure: A piperidinyl ethanone derivative with a benzisoxazole moiety. Metabolism: Undergoes O-dealkylation, N-dealkylation, and hydroxylation, producing metabolites like 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (). Relevance: Demonstrates how structural complexity (e.g., benzisoxazole) influences metabolic pathways and pharmacokinetics compared to simpler analogues like the target compound.
Physicochemical and Dynamic Properties
Amide Bond Isomerization
- 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone (Compound 1): Exhibits amide bond isomerization studied via variable-temperature NMR. At 20°C, distinct chemical shifts for proximal hydrogens/carbons were observed, with coalescence at higher temperatures (rate constant: 380 s⁻¹; energy barrier: ~67 kJ/mol) (). Implication: The target compound’s isopropylaminomethyl group may restrict conformational flexibility, reducing isomerization compared to less substituted analogues.
Electronic and Nonlinear Optical Properties
- (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone: Substituents like methyl groups tune electron density and hyperpolarizability, critical for optical applications (). Comparison: The isopropylamino group in the target compound may enhance electron-donating effects, altering its electronic profile.
Biological Activity
1-[4-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by an isopropylamino group and an ethanone moiety, enables it to interact with various biological targets, making it an important subject in pharmacological research. This article explores its biological activity, potential therapeutic applications, synthesis methods, and comparative studies with similar compounds.
Biological Activity
This compound exhibits several biological activities:
- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections.
- Antiviral Properties: Ongoing research indicates potential antiviral effects, although specific mechanisms remain to be fully elucidated.
- Cardiovascular Effects: The isopropylamino group allows interaction with adrenergic receptors, which may lead to vasodilation and increased heart rate, suggesting potential applications in treating hypertension and cardiac arrhythmias.
The compound's mechanism of action involves interactions with specific receptors and pathways:
- Adrenergic Receptor Modulation: The isopropylamino group is known to influence adrenergic receptor activity, which can affect cardiovascular functions such as heart rate and blood pressure regulation.
- Neurotransmitter Release: Studies are ongoing to determine how this compound might influence neurotransmitter release and receptor signaling pathways.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes:
- Initial Reaction: Piperidine reacts with isopropylamine in the presence of a catalyst.
- Formation of Ethanone Moiety: The intermediate undergoes further reactions with reagents like acetyl chloride to introduce the ethanone group.
- Optimization for Yield: Industrial methods may utilize continuous flow reactors to enhance yield and purity by optimizing reaction conditions such as temperature and pressure.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other similar compounds:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| Isoprenaline | Sympathomimetic agent | Similar adrenergic receptor activity |
| Bisoprolol | Beta-blocker | Used for cardiovascular conditions |
| Piperidine Derivatives | Diverse pharmacological activities | Varies based on specific substitutions |
Case Studies and Research Findings
Recent studies have explored the potential therapeutic applications of this compound:
- Study on Antimicrobial Activity: A study indicated that derivatives of piperidine exhibit significant antimicrobial properties against various pathogens, suggesting that this compound could be developed into a therapeutic agent.
- Exploration of Cardiovascular Effects: Research focusing on its adrenergic receptor interactions revealed potential applications in managing cardiovascular diseases by modulating heart rate and vascular tone.
Q & A
Q. What are the common synthetic routes for 1-[4-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and alkylation. For example, piperidine derivatives are reacted with isopropylamine-containing alkylating agents under controlled conditions. Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .
- Temperature control : Moderate temperatures (40–60°C) minimize side reactions while ensuring completion .
- Catalyst use : Bases like triethylamine or K₂CO₃ facilitate deprotonation and improve alkylation efficiency .
Purification via column chromatography or recrystallization ensures high purity (>95%), with HPLC monitoring to validate intermediates .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the piperidine ring and ethanone group (e.g., δ ~2.1 ppm for acetyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₂H₂₄N₂O: 228.33 g/mol) .
- HPLC/GC : Reverse-phase HPLC with UV detection monitors purity, while GC-MS identifies volatile byproducts .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How does the substitution pattern on the piperidine ring influence the compound’s binding affinity to biological targets, and what strategies can enhance selectivity?
Structural modifications to the piperidine scaffold significantly impact interactions with receptors (e.g., neurotransmitter transporters or enzymes). For example:
- Isopropylamino-methyl group : Enhances lipophilicity, improving blood-brain barrier penetration .
- Ethanone moiety : Acts as a hydrogen-bond acceptor, influencing binding pocket interactions .
Strategies to enhance selectivity: - Computational docking : Predict binding modes with targets like sigma receptors or monoamine oxidases .
- Derivatization : Introduce fluorinated or chiral substituents to probe steric and electronic effects .
Q. What in vitro and in vivo models are suitable for evaluating pharmacokinetic properties and toxicity profiles?
- In vitro :
- In vivo :
Q. How can researchers resolve contradictory data regarding the compound’s biological activity across experimental setups?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or biological models. Methodological approaches include:
- Standardized protocols : Replicate studies using identical cell lines (e.g., SH-SY5Y for neuroactivity) and reagent batches .
- Dose-response analysis : Establish EC₅₀/IC₅₀ curves to compare potency thresholds .
- Meta-analysis : Cross-reference data with structurally analogous piperidine derivatives to identify trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
